N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide

Description

Properties

IUPAC Name |

N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F13N2O2S/c1-26(2)5-3-4-25-29(27,28)11(23,24)9(18,19)7(14,15)6(12,13)8(16,17)10(20,21)22/h25H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDOGKYZYLAGEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F13SO2NHCH2CH2CH2N(CH3)2, C11H13F13N2O2S | |

| Record name | 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7068556 | |

| Record name | N-(3-(Dimethylamino)propyl) perfluorohexane sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50598-28-2 | |

| Record name | N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50598-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexanesulfonamide, N-(3-(dimethylamino)propyl)-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050598282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(3-(Dimethylamino)propyl) perfluorohexane sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7068556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]tridecafluorohexanesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.473 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide, a significant member of the per- and polyfluoroalkyl substances (PFAS) family. This document is intended to serve as a technical resource, consolidating available data on its identity, properties, synthesis, and safety considerations to support research and development activities.

Chemical Identity and Structure

This compound is a complex organic molecule characterized by a fully fluorinated hexyl chain attached to a sulfonamide linker, which in turn is connected to a dimethylaminopropyl group. This unique structure imparts specific chemical properties and has led to its use in specialized applications.

The definitive identification of this compound is crucial to avoid confusion with structurally similar but distinct chemicals. Notably, it should be distinguished from its octanesulfonamide analogue, N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octane-1-sulfonamide (CAS 34455-22-6), and the corresponding N-oxide derivative (CAS 80475-32-7)[1][2].

Key Identifiers:

| Identifier | Value |

| IUPAC Name | N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide[3] |

| CAS Number | 50598-28-2[3] |

| Molecular Formula | C₁₁H₁₃F₁₃N₂O₂S[3] |

| Molecular Weight | 484.28 g/mol [3] |

| Synonyms | Perfluorohexane sulfonamido amine, N-[3-(DIMETHYLAMINO)PROPYL]TRIDECAFLUOROHEXANESULPHONAMIDE, N-(3-(Dimethylamino)propyl) perfluorohexane sulfonamide[3] |

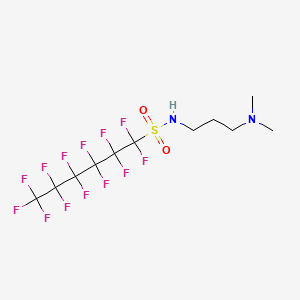

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are dominated by its highly fluorinated tail and the polar sulfonamide-amine head group. While comprehensive experimental data is not widely available in the public domain, a combination of computed and limited experimental data provides valuable insights.

Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 484.28 g/mol | Computed by PubChem[3] |

| Topological Polar Surface Area | 57.8 Ų | Computed by PubChem[3] |

| Collision Cross Section ([M+H]⁺) | 184.4 Ų | Experimental, ESI+[3] |

| Collision Cross Section ([M-H]⁻) | 182.8 Ų | Experimental, ESI-[3] |

Synthesis and Manufacturing

The synthesis would logically involve the reaction of perfluorohexane-1-sulfonyl fluoride (a common precursor for such PFAS compounds) with N,N-dimethylpropane-1,3-diamine. This nucleophilic substitution reaction would see the amine group of the diamine displacing the fluoride on the sulfonyl fluoride, forming the stable sulfonamide bond.

Postulated Synthesis Workflow:

Caption: A postulated workflow for the synthesis of the title compound.

Note on Manufacturing Status: According to the EPA's TSCA Chemical Substance Inventory, the manufacturing status of this chemical is listed as inactive[3].

Spectroscopic Data

Spectroscopic data is essential for the unambiguous identification and characterization of chemical compounds. For this compound, mass spectrometry data is the most prominently available.

-

Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) data is available for this compound[3]. The experimental collision cross-section values of 184.4 Ų for the [M+H]⁺ ion and 182.8 Ų for the [M-H]⁻ ion provide valuable information for its identification in complex matrices[3].

Applications and Use

The primary documented application of this compound is as a component in Aqueous Film-Forming Foams (AFFF)[3]. These fire-fighting foams are used to extinguish hydrocarbon fuel fires. The fluorinated tail of the molecule is hydrophobic and oleophobic, while the amine group provides a hydrophilic head, allowing it to act as a surfactant, forming a film at the fuel-air interface that suppresses vapor and extinguishes the fire.

Safety, Toxicology, and Regulatory Information

As a member of the PFAS family, this compound is subject to regulatory scrutiny due to concerns about the persistence, bioaccumulation, and potential toxicity of this class of chemicals.

-

Regulatory Status: This substance is included in the European Chemicals Agency (ECHA) list of substances subject to the POPs (Persistent Organic Pollutants) Regulation[3]. This indicates significant concern regarding its environmental and health impacts. The EPA also identifies this substance under the TSCA Significant New Use Rule (SNUR), which requires notification to the EPA before the chemical is used in a way that is designated as a "significant new use"[3].

-

Toxicological Profile: Detailed public toxicological data for this specific compound is limited. However, the broader class of perfluoroalkylsulfonamides is known for its environmental persistence and potential for bioaccumulation. The GHS classification for the related N-oxide octanesulfonamide derivative indicates it is toxic to aquatic life with long-lasting effects, which suggests that caution should be exercised with the hexanesulfonamide analogue as well[1].

Handling and Safety Precautions:

Given its classification as a PFAS and its regulatory status, handling of this compound should be conducted with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be performed in a well-ventilated area or a fume hood to minimize inhalation exposure. All waste containing this chemical should be disposed of as hazardous waste in accordance with local, state, and federal regulations.

Environmental Fate

The carbon-fluorine bonds in PFAS compounds are extremely strong, making them resistant to degradation in the environment. This leads to their persistence and potential for long-range transport. While specific environmental fate data for this compound is not detailed in the available literature, it is expected to behave similarly to other short-chain perfluoroalkylsulfonamides, exhibiting high mobility in soil and water.

References

-

PubChem. 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-. National Center for Biotechnology Information. [Link]

-

PubChem. N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide. National Center for Biotechnology Information. [Link]

-

PubChem. N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octane-1-sulfonamide. National Center for Biotechnology Information. [Link]

Sources

- 1. N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide | C13H17F13N2O3S | CID 157337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octane-1-sulfonamide | C13H17F13N2O2S | CID 89927646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | C11H13F13N2O2S | CID 111913 - PubChem [pubchem.ncbi.nlm.nih.gov]

"synthesis of N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide"

An In-Depth Technical Guide to the Synthesis of N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide

Abstract

This guide provides a comprehensive, scientifically-grounded overview of the synthesis of this compound, a specialized fluorinated surfactant. This class of compounds is distinguished by its unique combination of a hydrophobic-oleophobic perfluoroalkyl tail and a versatile hydrophilic headgroup, making them highly effective at reducing surface and interfacial tension.[1] This document delves into the core chemical principles, a detailed step-by-step experimental protocol, safety considerations, and methods for characterization. The content is structured to provide researchers, scientists, and drug development professionals with the necessary expertise to understand and replicate this synthesis, emphasizing the causality behind experimental choices to ensure both accuracy and reproducibility.

Introduction to Fluorinated Surfactants

Fluorinated surfactants (fluorosurfactants) are a class of surface-active agents where a portion or all of the hydrogen atoms in the hydrocarbon backbone are replaced by fluorine. This substitution imparts exceptional properties, including high thermal and chemical stability, and the ability to drastically lower the surface tension of water to levels unattainable by traditional hydrocarbon surfactants.[1][2][3] The target molecule, this compound, is a prime example of a C6-based fluorosurfactant. Its structure consists of:

-

A Tridecafluorohexyl Tail (C6F13-): This perfluorinated group is intensely hydrophobic and oleophobic, providing the driving force for molecular self-assembly at interfaces.

-

A Sulfonamide Linker (-SO2NH-): A stable and robust chemical linker connecting the tail and head groups.

-

A Dimethylaminopropyl Headgroup: This functional group contains a tertiary amine, which provides hydrophilicity. The amine can be protonated in acidic media to form a cationic surfactant or quaternized to create a permanent cationic charge, offering versatility in formulation and application across various fields, including specialty coatings, fire-fighting foams, and as emulsifiers in polymerization processes.[4]

This guide offers a detailed methodology for the synthesis of this compound through the reaction of perfluorohexanesulfonyl fluoride with N,N-dimethyl-1,3-propanediamine.

Principles of the Synthesis

The synthesis of this compound is fundamentally a nucleophilic substitution reaction at a sulfonyl center. Understanding the roles of the key reagents and the underlying mechanism is critical for a successful outcome.

Reaction Mechanism

The core of the reaction is the attack of the primary amine of N,N-dimethyl-1,3-propanediamine (DMAPA) on the electrophilic sulfur atom of perfluorohexanesulfonyl fluoride. The primary amine is a significantly stronger nucleophile than the sterically hindered tertiary amine within the same molecule, ensuring regioselectivity. The highly electronegative fluorine atom on the sulfonyl group acts as an excellent leaving group. The reaction produces the desired sulfonamide and a molecule of hydrogen fluoride (HF) as a byproduct. To drive the reaction to completion, this acidic byproduct must be neutralized by a base, or "acid scavenger."

Key Reagents and Their Roles

-

Perfluorohexanesulfonyl Fluoride (C6F13SO2F): This is the electrophilic source of the tridecafluorohexylsulfamoyl moiety. Its high reactivity is driven by the strong electron-withdrawing effect of the perfluoroalkyl chain, which makes the sulfur atom highly susceptible to nucleophilic attack.

-

N,N-Dimethyl-1,3-propanediamine (DMAPA, C5H14N2): This diamine serves as the nucleophile. It is a crucial intermediate in the production of surfactants and other specialty chemicals.[4] Industrial synthesis of DMAPA is typically achieved through the Michael addition of dimethylamine to acrylonitrile, followed by hydrogenation of the resulting nitrile.[5][6][7]

-

Acid Scavenger (Base): A non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine, is commonly used. Its role is to irreversibly react with the HF byproduct, forming a stable salt (e.g., triethylammonium fluoride). This prevents the protonation of the DMAPA reactant, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product side. An excess of DMAPA can also serve this role, though it complicates purification.

-

Solvent: An aprotic polar solvent is ideal to dissolve the reactants without participating in the reaction. Tetrahydrofuran (THF), acetonitrile, or dichloromethane are suitable choices.

Experimental Protocol

This section provides a self-validating, step-by-step methodology for the laboratory-scale synthesis.

Materials and Equipment

Materials:

| Reagent | Formula | Molar Mass ( g/mol ) | Purity |

|---|---|---|---|

| Perfluorohexanesulfonyl Fluoride | C6F13SO2F | 402.11 | >98% |

| N,N-Dimethyl-1,3-propanediamine (DMAPA) | C5H14N2 | 102.18 | >99% |

| Triethylamine (TEA) | (C2H5)3N | 101.19 | >99%, anhydrous |

| Tetrahydrofuran (THF) | C4H8O | 72.11 | Anhydrous, >99.5% |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | ACS Grade |

| Saturated Sodium Bicarbonate Solution | NaHCO3(aq) | - | - |

| Brine (Saturated NaCl Solution) | NaCl(aq) | - | - |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | - |

| Silica Gel | SiO2 | - | 60 Å, 230-400 mesh |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser with nitrogen/argon inlet

-

Ice bath

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 250 mL three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried to prevent side reactions with water.

-

Reagent Preparation: In the reaction flask, dissolve N,N-dimethyl-1,3-propanediamine (1.0 eq) and triethylamine (1.1 eq) in 100 mL of anhydrous THF.

-

Initiation of Reaction: Cool the stirred solution to 0 °C using an ice bath. Separately, prepare a solution of perfluorohexanesulfonyl fluoride (1.0 eq) in 30 mL of anhydrous THF and load it into the dropping funnel.

-

Controlled Addition: Add the perfluorohexanesulfonyl fluoride solution dropwise to the reaction flask over a period of 60-90 minutes. Causality Note: Slow, controlled addition at low temperature is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours) to ensure complete conversion.

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide), observing the consumption of the DMAPA starting material.

-

Work-up and Isolation:

-

Filter the reaction mixture to remove the triethylammonium fluoride salt precipitate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Redissolve the resulting crude oil in 100 mL of dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Causality Note: The bicarbonate wash removes any remaining acidic impurities, while the brine wash aids in breaking emulsions and removing bulk water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate again via rotary evaporation.

-

-

Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of dichloromethane and methanol containing a small amount of ammonium hydroxide (e.g., starting from 100% DCM and gradually increasing to 95:5:0.5 DCM:MeOH:NH4OH) to isolate the pure this compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the molecular structure and the presence of both the alkyl and perfluoroalkyl chains.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify key functional groups, such as the S=O stretches of the sulfonamide and N-H bond.

Safety and Handling

-

Perfluorohexanesulfonyl Fluoride: Is a corrosive chemical. Handle only in a well-ventilated fume hood. Avoid inhalation of vapors.

-

N,N-Dimethyl-1,3-propanediamine (DMAPA): Is a corrosive and flammable liquid that can cause severe skin burns and eye damage.[8]

-

Hydrogen Fluoride (HF): The reaction byproduct is extremely toxic and corrosive. The use of an acid scavenger like triethylamine is critical for safety, as it converts the volatile HF into a non-volatile salt.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene), when performing this synthesis.

Data Summary and Visualization

Table 1: Key Reagent Properties

| Reagent | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Perfluorohexanesulfonyl Fluoride | C6F13SO2F | 402.11 | ~60 | ~1.8 |

| N,N-Dimethyl-1,3-propanediamine | C5H14N2 | 102.18 | 145[9] | 0.817[9] |

| Triethylamine | (C2H5)3N | 101.19 | 89.5 | 0.726 |

| Tetrahydrofuran | C4H8O | 72.11 | 66 | 0.889 |

Diagrams

Caption: Overall synthesis reaction scheme.

Caption: Experimental synthesis workflow.

Conclusion

The synthesis of this compound is a robust and reproducible procedure when executed with attention to the underlying chemical principles. The reaction leverages the high reactivity of perfluoroalkanesulfonyl fluorides and the nucleophilicity of primary amines to construct the target molecule efficiently. By following the detailed protocol and adhering to the specified safety precautions, researchers can reliably produce this versatile fluorosurfactant for further study and application in various scientific and industrial fields.

References

-

PrepChem. (n.d.). Synthesis of N-[3-(dimethylamino)propyl]pentadecanamide. Retrieved from PrepChem.com. [Link]

- Google Patents. (CN113620813B). Preparation method of N, N-dimethyl-1, 3-propanediamine.

- Google Patents. (US4078003A). Method for the preparation of 1,3-diamino-2,2-dimethyl propane.

-

PrepChem. (n.d.). Synthesis of N-[3-[3-[(Dimethylamino)methyl]phenoxy]propyl]-1,3,4-thiadiazole-2,5-diamin. Retrieved from PrepChem.com. [Link]

-

ResearchGate. (n.d.). Synthesis of N,N-dimethyl-N′-lauroyl-1,3-propylenediamine. [Link]

-

ResearchGate. (n.d.). Production process of N, N-dimethyl-1, 3-propanediamine by continuous reaction method. [Link]

-

Hansen, M., et al. (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC - PubMed Central. [Link]

- Google Patents. (CA2487957A1). An improved process for the preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals.

- Google Patents. (CN103333073B). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.

-

Gnee. (n.d.). N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide CAS 80475-32-7. [Link]

-

PubChem. (n.d.). N,N'-Dimethyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. [Link]

-

Zhou, Q., et al. (2021). Synthesis and application of non-bioaccumulable fluorinated surfactants: a review. Journal of Leather Science and Engineering. [Link]

-

MDPI. (2022). Synthesis and Properties of Novel Acrylic Fluorinated Surfactants. [Link]

-

AIM Press. (2013). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. Chemical Engineering Transactions. [Link]

-

Semantic Scholar. (n.d.). Fluorinated surfactants : synthesis, properties, applications. [Link]

-

ScienceDirect. (2022). Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications. [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Fluorinated Surfactants: Synthesis, Properties, Effluent Treatment. [Link]

Sources

- 1. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously | Chemical Engineering Transactions [cetjournal.it]

- 5. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents [patents.google.com]

- 8. N,N'-Dimethyl-1,3-propanediamine | C5H14N2 | CID 66978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N′-Dimethyl-1,3-propanediamine - Wikipedia [en.wikipedia.org]

Whitepaper: A Multi-Modal Spectroscopic Approach to the Structural Elucidation of N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide

Abstract

The unequivocal structural confirmation of complex synthetic molecules is a cornerstone of chemical research and development. This is particularly true for per- and polyfluoroalkyl substances (PFAS), which possess unique chemical properties and are of significant environmental interest. This technical guide presents a comprehensive, field-proven strategy for the structural elucidation of a specific PFAS compound, N-(3-(Dimethylamino)propyl)tridecafluorohexanesulphonamide. We move beyond a simple recitation of methods to detail an integrated, orthogonal analytical approach. By synergistically employing High-Resolution Mass Spectrometry (HRMS), multi-nuclear (¹H, ¹³C, ¹⁹F) Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy, we construct a self-validating system for structural verification. This guide is intended for researchers and analytical scientists, providing not only step-by-step protocols but also the expert-driven rationale behind the selection of each technique and the interpretation of the resulting data.

The Analytical Challenge: Deconstructing a Complex Fluorinated Amide

This compound (Formula: C₁₁H₁₃F₁₃N₂O₂S) is a compound characterized by two chemically distinct moieties: a hydrophilic dimethylaminopropyl group and a hydrophobic, electron-withdrawing tridecafluorohexanesulphonamide tail.[1][2] This amphiphilic nature, while central to its function, presents a unique analytical challenge.[2] A robust elucidation strategy must therefore be capable of independently verifying both the hydrocarbon and the perfluorinated segments of the molecule, as well as confirming their connectivity through the sulfonamide linkage.

The potential for isomeric variants and the presence of multiple heteroatoms necessitate a multi-faceted approach. Relying on a single analytical technique is insufficient; instead, we must employ an orthogonal strategy where each method provides a unique and complementary piece of structural evidence.

Figure 1: An orthogonal workflow for unambiguous structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The First Line of Evidence

Expertise & Rationale: HRMS, particularly with a soft ionization technique like Electrospray Ionization (ESI), is the ideal starting point. Its primary function is to provide an exact mass measurement of the molecular ion, from which we can derive the elemental formula—a critical, non-negotiable piece of the puzzle. Given the presence of a basic tertiary amine in the dimethylaminopropyl group, ESI in positive ion mode ([M+H]⁺) is the logical choice for generating the parent ion with minimal fragmentation. Tandem MS (MS/MS) is then employed to induce controlled fragmentation, yielding structural clues that act as a roadmap for subsequent NMR analysis.

Expected HRMS Data

The analysis begins by confirming the mass of the protonated molecule. Subsequent MS/MS analysis is predicted to induce fragmentation at the most labile bonds, primarily the C-N and S-N bonds.

| Predicted Ion | Formula | Calculated m/z ([M+H]⁺) | Significance |

| Molecular Ion | [C₁₁H₁₄F₁₃N₂O₂S]⁺ | 485.0597 | Confirms elemental composition.[3] |

| Fragment 1 | [C₅H₁₃N₂]⁺ | 101.1073 | Cleavage of the S-N bond, confirming the dimethylaminopropyl moiety. |

| Fragment 2 (Base Peak) | [C₃H₈N]⁺ | 58.0651 | Characteristic fragment from α-cleavage of the propyl chain, [CH₂=N(CH₃)₂]⁺.[4] |

| Fragment 3 | [C₆F₁₃O₂S]⁻ | 398.9281 | Note: Observed in negative ion mode. Confirms the perfluorohexanesulfonyl moiety. |

Experimental Protocol: HRMS (ESI-QTOF)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the analyte in methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 acetonitrile:water solution containing 0.1% formic acid. The formic acid ensures protonation of the analyte for positive mode ESI.

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (QTOF) mass spectrometer equipped with an ESI source.

-

Source Parameters (Positive Mode):

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

-

Acquisition (MS¹): Acquire data over a mass range of m/z 50-1000. Use a lock mass (e.g., Leucine Enkephalin, m/z 556.2771) infused concurrently to ensure high mass accuracy (< 5 ppm).

-

Acquisition (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the precursor ion (m/z 485.06). Apply a collision energy ramp (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Figure 2: Key fragmentation pathway for the protonated molecule in MS/MS.

Multinuclear NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Rationale: While HRMS provides the formula, NMR spectroscopy reveals the atomic connectivity—the very architecture of the molecule. A multi-nuclear approach is non-negotiable for this compound.

-

¹H NMR will define the structure of the dimethylaminopropyl linker.

-

¹⁹F NMR is essential and highly specific for characterizing the perfluorohexyl chain.[5] The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus provide unambiguous information about the electronic environment of each fluorine group.[6]

-

¹³C NMR will corroborate the carbon backbone identified by ¹H and ¹⁹F NMR.

Predicted NMR Data

Solvent: CDCl₃, TMS (¹H, ¹³C) and CCl₃F (¹⁹F) as references.

Table 1: Predicted ¹H NMR Chemical Shifts and Splittings

| Assignment | Structure Moiety | Predicted Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| a | -N(CH₃ )₂ | ~2.2 | Singlet | 6H |

| b | -CH₂-N(CH₃)₂ | ~2.4 | Triplet | 2H |

| c | -CH₂-CH₂ -CH₂- | ~1.8 | Quintet | 2H |

| d | -CH₂ -NH- | ~3.2 | Triplet | 2H |

| e | -NH -SO₂- | ~5.5 | Broad Singlet | 1H |

Table 2: Predicted ¹⁹F NMR Chemical Shifts

| Assignment | Structure Moiety | Predicted Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| f | -CF₃ | ~ -81 | Triplet |

| g | -SO₂-CF₂ - | ~ -115 | Triplet |

| h | -CF₂-CF₂ -CF₃ | ~ -126 | Multiplet |

| i-k | -CF₂-CF₂ -CF₂ -CF₂ - | ~ -122 to -124 | Multiplets |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) if not already present in the solvent.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe capable of tuning to ¹H, ¹³C, and ¹⁹F frequencies.

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse ¹H spectrum.

-

Number of Scans: 16

-

Relaxation Delay: 2 s

-

Pulse Width: 90°

-

Spectral Width: 16 ppm

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C spectrum with proton decoupling (e.g., zgpg30).

-

Number of Scans: 1024 (or more, as ¹³C is less sensitive).

-

Relaxation Delay: 2 s

-

Spectral Width: 240 ppm

-

-

¹⁹F NMR Acquisition:

-

Acquire a standard single-pulse ¹⁹F spectrum, with proton decoupling to simplify multiplets.

-

Number of Scans: 64

-

Relaxation Delay: 2 s

-

Spectral Width: 250 ppm

-

Reference the spectrum externally to CCl₃F (δ = 0 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Integrate ¹H signals and reference all spectra appropriately.

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: FTIR is a rapid and highly effective technique for confirming the presence of key functional groups. Its role here is confirmatory, providing a "fingerprint" that validates the linkages and groups proposed by MS and NMR. We are specifically looking for the characteristic stretches of the sulfonamide (S=O and S-N), N-H, C-H, and the strong, distinctive C-F bonds.

Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |

| 3350 - 3150 | N-H Stretch | Sulfonamide (-SO₂NH-) | [7] |

| 2960 - 2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) | |

| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH-) | [7][8] |

| 1170 - 1140 | S=O Symmetric Stretch | Sulfonamide (-SO₂NH-) | [7][8] |

| 1250 - 1000 | C-F Stretch | Fluoroalkane (-CF₂, -CF₃) | |

| 915 - 890 | S-N Stretch | Sulfonamide (-SO₂NH-) | [7] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid analyte directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: Utilize an FTIR spectrometer equipped with a single-reflection ATR accessory.

-

Background Collection: With the clean, empty ATR crystal in position, collect a background spectrum (16-32 scans) to account for atmospheric H₂O and CO₂.

-

Sample Collection: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

-

Acquisition Parameters:

-

Resolution: 4 cm⁻¹

-

Spectral Range: 4000 - 400 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Processing: The resulting spectrum is typically displayed in absorbance or % transmittance. Perform an ATR correction if necessary for accurate peak positions.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of this compound is achieved not by a single measurement, but by the convergence of evidence from three orthogonal analytical techniques.

-

HRMS establishes the correct elemental formula (C₁₁H₁₃F₁₃N₂O₂S) and provides key fragments corresponding to the perfluorohexylsulfonyl and dimethylaminopropyl moieties.

-

NMR Spectroscopy provides the definitive atomic connectivity. ¹H NMR confirms the n-propyl linker and dimethyl groups, ¹⁹F NMR maps the entire perfluorohexyl chain, and ¹³C NMR supports the overall carbon skeleton.

-

FTIR Spectroscopy offers rapid, conclusive proof of the essential functional groups, notably the sulfonamide S=O stretches and the C-F bonds that dominate the fingerprint region.

This integrated approach creates a self-validating system where the data from each technique corroborates the others, leading to an unambiguous and trustworthy structural confirmation. This methodology serves as a robust template for the analysis of other complex molecules, particularly within the challenging class of per- and polyfluoroalkyl substances.

Figure 3: Data synthesis map linking spectroscopic evidence to molecular structure.

References

-

Uno, T., Machida, K., & Hanai, K. (1968). Infrared spectra of benzene- and pentadeuterobenzenesulphonyl compounds. Spectrochimica Acta Part A: Molecular Spectroscopy, 24(11), 1705-1715. [Link]

-

mzCloud. (2018). This compound. mzCloud Mass Spectral Database. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion complex of sulfonamide/b-CD. ResearchGate. [Link]

-

Mabury, S. A., et al. (2005). Theoretical studies of the conformations and 19F NMR spectra of linear and a branched perfluorooctanesulfonamide (PFOSAmide). Journal of Physical Chemistry A, 109(13), 2973-2980. [Link]

-

Global Substance Registration System (GSRS). (n.d.). N-(3-(DIMETHYLAMINO)PROPYL)TRIDECAFLUOROHEXANESULFONAMIDE MONOHYDROCHLORIDE. GSRS. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper (II) complex (4b), cobalt (II) complex (4c) and cadmium (II) complex (4d). ResearchGate. [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society, 669-679. [Link]

-

PubChem. (n.d.). N-(3-(Dimethylamino)propyl)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-octane-1-sulfonamide. PubChem. [Link]

-

PubChem. (n.d.). N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide. PubChem. [Link]

-

PubChem. (n.d.). Perfluorooctanesulfonamide. PubChem. [Link]

-

Gnee Chemicals. (n.d.). N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide CAS 80475-32-7. Gnee. [Link]

-

PubChem. (n.d.). N-(3-(Dimethylamino)propyl)methacrylamide. PubChem. [Link]

-

NIST. (n.d.). Formamide, N-[3-(dimethylamino)propyl]-. NIST WebBook. [Link]

-

Colorado School of Mines. (n.d.). Computational Protocol to Predict NMR Parameters of Perfluoroalkyl Substances. Undergraduate Research. [Link]

-

ACS Publications. (2023). Using ¹⁹F NMR to Investigate Cationic Carbon Dot Association with Per- and Polyfluoroalkyl Substances (PFAS). ACS Nanoscience Au. [Link]

-

ACS Publications. (2023). ¹H and ¹⁹F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. The Journal of Physical Chemistry B. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of dimethylamine. Doc Brown's Chemistry. [Link]

Sources

- 1. mzCloud – N 3 Dimethylamino propyl tridecafluorohexanesulphonamide [mzcloud.org]

- 2. This compound (50598-28-2) for sale [vulcanchem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. undergraduateresearch.mines.edu [undergraduateresearch.mines.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]

An In-depth Technical Guide to CAS Number 50598-28-2: N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical methodologies, and known biological interactions of the per- and polyfluoroalkyl substance (PFAS) identified by CAS number 50598-28-2, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide. This document is intended for a scientific audience and synthesizes available data to offer insights into its relevance in environmental science, toxicology, and potentially as a tool compound in drug development research, primarily from a toxicological perspective.

Chemical Identity and Physicochemical Properties

N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide is a complex organofluorine compound characterized by a fully fluorinated hexyl chain, a sulfonamide linker, and a dimethylaminopropyl functional group.[1][2] This structure imparts amphiphilic properties, with a hydrophobic and lipophobic perfluorinated tail and a hydrophilic amine-containing headgroup.

Table 1: Chemical and Physical Properties of CAS 50598-28-2

| Property | Value | Source(s) |

| CAS Number | 50598-28-2 | [3][4] |

| Molecular Formula | C₁₁H₁₃F₁₃N₂O₂S | [3][4] |

| Molecular Weight | 484.28 g/mol | [2] |

| IUPAC Name | N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonamide | [2] |

| Synonyms | Perfluorohexane sulfonamido amine | [2] |

| Physical State | Solid | - |

| Melting Point | 127-129 °C | - |

| pKa | Estimated to be elevated compared to unsubstituted perfluoroalkane sulfonamides (pKa ~2-3 log increase) | [5] |

Synthesis and Manufacturing

The synthesis of N-alkyl perfluoroalkane sulfonamides, such as the title compound, typically involves the reaction of a perfluoroalkanesulfonyl fluoride with a suitable primary or secondary amine.[1] A general synthetic pathway is outlined below.

Experimental Protocol: Synthesis of N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide

This protocol is adapted from established methods for the synthesis of structurally similar perfluoroalkane sulfonamido amines.[1][6]

Materials:

-

Perfluorohexane-1-sulfonyl fluoride (C₆F₁₃SO₂F)

-

3-(Dimethylamino)-1-propylamine (H₂N(CH₂)₃N(CH₃)₂)

-

Triethylamine ((C₂H₅)₃N)

-

Toluene

-

Deionized water

-

Hydrochloric acid (HCl)

Procedure:

-

In a multi-necked flask equipped with a stirrer, condenser, and nitrogen inlet, dissolve perfluorohexane-1-sulfonyl fluoride in toluene.

-

Add an excess of 3-(dimethylamino)-1-propylamine and triethylamine to the solution. The excess amine acts as a scavenger for the hydrogen fluoride byproduct.[6]

-

Heat the reaction mixture to approximately 90°C and maintain under a nitrogen atmosphere with stirring for several hours.[6]

-

Monitor the reaction progress using an appropriate technique (e.g., GC-MS or TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic phase sequentially with dilute hydrochloric acid and deionized water to remove unreacted amines and amine hydrofluoride salts.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the toluene solvent under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography.

Caption: Generalized workflow for the synthesis of N-[3-(dimethylamino)propyl]-perfluorohexane-1-sulfonamide.

Analytical Methodologies

The detection and quantification of CAS 50598-28-2, like other PFAS, are typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8] EPA methods developed for PFAS in drinking water, such as EPA Method 533, 537.1, and SW-846 Method 8327 for other environmental matrices, provide a robust framework for its analysis.[7][9]

Experimental Protocol: LC-MS/MS Analysis in Water Samples

This protocol is a generalized procedure based on EPA methodologies.

Sample Preparation (Solid Phase Extraction - SPE):

-

To a 250 mL water sample, add a surrogate internal standard mix.

-

Pass the sample through a polystyrene-divinylbenzene (SDVB) SPE cartridge.

-

Wash the cartridge with a solution to remove interferences.

-

Elute the analytes from the cartridge with methanol.

-

Concentrate the eluate to a final volume of 1 mL.

-

Add an injection internal standard prior to analysis.

LC-MS/MS Conditions:

-

LC Column: C18 column (e.g., 100 mm length)

-

Mobile Phase A: Acetonitrile/water with 10 mM ammonium formate and 0.1% formic acid[10]

-

Mobile Phase B: Isopropanol/acetonitrile/water with 10 mM ammonium formate and 0.1% formic acid[10]

-

Gradient: A suitable gradient to separate the analyte from other PFAS.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Mass Spectrometry: Tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Specific precursor and product ion transitions for N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide would need to be determined, but would likely involve the molecular ion and fragments corresponding to the loss of the dimethylaminopropyl group and/or parts of the perfluoroalkyl chain.

Caption: A typical workflow for the analysis of the target compound in water by SPE and LC-MS/MS.

Biological Activity and Toxicological Profile

As a member of the PFAS class of compounds, the biological activity of CAS 50598-28-2 is of significant interest, particularly from a toxicological standpoint. While specific studies on this compound are limited, the broader class of N-alkyl perfluoroalkane sulfonamides and other PFAS have been shown to interact with various biological pathways.

Metabolism and Biotransformation

N-alkyl perfluoroalkane sulfonamides can undergo biotransformation in organisms.[11] The primary metabolic pathway is believed to be hydrolysis of the sulfonamide bond, leading to the formation of the more stable and persistent perfluoroalkane sulfonic acids (PFSAs).[5][11] This transformation is a critical consideration in toxicological assessments, as the resulting PFSAs are known to bioaccumulate.

Interaction with Nuclear Receptors

A significant body of research has demonstrated that various PFAS can interact with nuclear receptors, particularly peroxisome proliferator-activated receptors (PPARs).[12] These interactions can disrupt lipid and glucose metabolism. While direct binding data for CAS 50598-28-2 is not available, its structural similarity to other PPAR-activating PFAS suggests a potential for similar activity.

Induction of Oxidative Stress

Exposure to certain PFAS has been linked to the induction of oxidative stress.[12] This can occur through the interference with cellular antioxidant defense mechanisms, leading to an increase in reactive oxygen species and subsequent damage to lipids, proteins, and DNA.

Potential Signaling Pathways

Based on studies of related PFAS, exposure to N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide could potentially impact the following signaling pathways:

-

PPAR Signaling: Disruption of lipid homeostasis and adipogenesis.

-

Oxidative Stress Response Pathways: Activation of Nrf2 and other cellular defense mechanisms.

-

Amino Acid Metabolism: Alterations in the levels of various amino acids have been observed following PFAS exposure.

Caption: Potential biological signaling pathways affected by exposure to the target PFAS compound.

Applications in Research and Drug Development

The primary application of N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide has been in industrial formulations, notably as a surfactant in aqueous film-forming foams (AFFF) for firefighting.[2][6]

For researchers in drug development, this compound is not a therapeutic agent but rather a compound of toxicological interest. Understanding its interactions with biological systems can:

-

Provide insights into the mechanisms of toxicity of a widespread class of environmental contaminants.

-

Serve as a reference compound in toxicological screening assays.

-

Aid in the development of countermeasures for PFAS exposure.

-

Inform the design of new fluorinated molecules with reduced biological activity.

Conclusion

N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide (CAS 50598-28-2) is a perfluorinated compound with distinct physicochemical properties owing to its amphiphilic structure. While its primary use has been industrial, its environmental persistence and potential for biological activity make it a subject of scientific inquiry. For researchers and drug development professionals, an understanding of its synthesis, analytical detection, and toxicological profile is crucial for assessing its environmental impact and for utilizing it as a tool to probe the mechanisms of PFAS toxicity. Further research is warranted to elucidate the specific biological targets and long-term health effects of this and other structurally related PFAS.

References

- Process for the preparation of fluoroaliphatic aminocarboxylate surfactants. Google Patents. [URL: https://patents.google.

- A Roadmap to the Structure-Related Metabolism Pathways of Per- and Polyfluoroalkyl Substances in the Early Life Stages of Zebrafish (Danio rerio). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9407388/]

- Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9964593/]

- EPA PFAS Drinking Water Laboratory Methods. US EPA. [URL: https://www.epa.

- 11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. ITRC. [URL: https://pfas-1.itrcweb.org/11-sampling-and-analytical-methods/]

- Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS). Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/ay/c1ay05325c]

- Development of a U.S. EPA drinking water method for the analysis of selected perfluoroalkyl acids by solid-phase extraction and LC-MS-MS. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19413285/]

- Per- and Polyfluoroalkyl Substances (PFAS) Fact Sheets. Regulations.gov. [URL: https://www.regulations.

- Transformation pathways for perfluoroalkane sulfonamido derivatives.... ResearchGate. [URL: https://www.researchgate.

- PFAS Analytical Methods Development and Sampling Research. US EPA. [URL: https://www.epa.gov/water-research/pfas-analytical-methods-development-and-sampling-research]

- Perfluoroalkyl Acids: A Review of Monitoring and Toxicological Findings. Oxford Academic. [URL: https://academic.oup.com/toxsci/article/99/2/366/1664150]

- Perfluorinated Alkyl Substances: Emerging Insights Into Health Risks. SDU. [URL: https://portal.findresearcher.sdu.dk/en/publications/perfluorinated-alkyl-substances-emerging-insights-into-health-ri]

- (PDF) Analysis on the Toxicology of Per-/polyfluoro Alkyl Substances (PFAS). ResearchGate. [URL: https://www.researchgate.net/publication/376116897_Analysis_on_the_Toxicology_of_Per-polyfluoro_Alkyl_Substances_PFAS]

- TOX-96: Toxicity Studies of Perfluoroalkyl Sulfonates. National Toxicology Program. [URL: https://ntp.niehs.nih.

- 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- - Substance Details - SRS | US EPA. [URL: https://cdxapps.epa.gov/oms-substance-registry-services/substance/details/288969]

- N-[3-(Dimethylamino)propyl]perfluoro-1-hexanesulfonamide - LGC Standards. [URL: https://www.lgcstandards.com/US/en/N-%5B3-%28Dimethylamino%29propyl%5Dperfluoro-1-hexanesulfonamide/p/DRE-C12723276]

- 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | C11H13F13N2O2S | CID 111913 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/111913]

- N-[3-(dimethylamino)propyl]-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanesulphonamide N-oxide | C13H17F13N2O3S | CID 157337 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/157337]

- 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-, hydrochloride (1:1) | C11H14ClF13N2O2S | CID 111912 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/111912]

- Hunting Metabolic Biomarkers for Exposure to Per- and Polyfluoroalkyl Substances: A Review. MDPI. [URL: https://www.mdpi.com/2218-1989/13/11/1000]

- Sulfonamide Per- and Polyfluoroalkyl Substances Can Impact Microorganisms Used in Aromatic Hydrocarbon and Trichloroethene Bioremediation. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.est.3c09033]

- Synthesis method of sulfonamide compound. Google Patents. [URL: https://patents.google.

- Aqueous Film-Forming Foam (AFFF). Maine.gov. [URL: https://www.maine.

- FireFilm® 3% AFFF Foam Concentrate. waysmos. [URL: https://www.waysmos.

- Transcriptomic dose response assessment of PFAS chemicals 3:3 fluorotelomer carboxylic acid, 7:3 fluorotelomer alcohol, and perfluorohexanesulfonamide. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40545226/]

- A new multi-analyte LC-MS/MS screening method for detection of 120 NPS and 49 drugs in hair. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36453750/]

- Exploring the Impact of Organic Solvent Quality and Unusual Adduct Formation during LC-MS-Based Lipidomic Profiling. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454371/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-Hexanesulfonamide, N-[3-(dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro- | C11H13F13N2O2S | CID 111913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. N-[3-(Dimethylamino)propyl]perfluoro-1-hexanesulfonamide [lgcstandards.com]

- 5. Perfluoroalkane Sulfonamides and Derivatives, a Different Class of PFAS: Sorption and Microbial Biotransformation Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EP0563258B1 - Process for the preparation of fluoroaliphatic aminocarboxylate surfactants - Google Patents [patents.google.com]

- 7. epa.gov [epa.gov]

- 8. Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 10. A Roadmap to the Structure-Related Metabolism Pathways of Per- and Polyfluoroalkyl Substances in the Early Life Stages of Zebrafish (Danio rerio) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mechanism of Action of Fluorinated Surfactants

Abstract

Fluorinated surfactants (FS), a class of per- and polyfluoroalkyl substances (PFAS), represent a unique category of amphiphilic molecules characterized by a partially or fully fluorinated hydrophobic tail. This structural feature—the replacement of hydrogen with fluorine—imparts exceptional physicochemical properties not observed in conventional hydrocarbon surfactants.[1] These include unparalleled surface activity, high thermal and chemical stability, and the unusual characteristic of being both hydrophobic (water-repelling) and lipophobic (oil-repelling).[2][3] This guide provides a detailed exploration of the fundamental mechanisms governing the action of fluorinated surfactants. We will dissect their behavior at various interfaces, their complex interactions with biological systems such as proteins and cell membranes, and the molecular underpinnings of their toxicological profiles. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these potent and persistent molecules.

Part 1: Fundamental Physicochemical Properties

The defining feature of a fluorinated surfactant is its hydrophobic tail, in which the strong carbon-fluorine (C-F) bond replaces the typical carbon-hydrogen (C-H) bond.[4] The high electronegativity of fluorine atoms creates a stable, non-polar, and rigid tail that is not only hydrophobic but also lipophobic.[2] This dual repellency is a cornerstone of their unique functionality. The C-F bond's high energy and the small van der Waals radius of fluorine contribute to the molecule's exceptional chemical and thermal stability.[4][5]

These surfactants are amphiphilic, possessing a polar hydrophilic head group (which can be anionic, cationic, non-ionic, or zwitterionic) and the aforementioned fluorocarbon tail.[3][6] This structure drives their migration to interfaces to reduce the free energy of the system. The primary consequence of this is a dramatic reduction in the surface tension of aqueous solutions, often to values below 20 mN/m, which is significantly lower than what can be achieved with traditional hydrocarbon surfactants.[2][5][7]

Data Presentation: Comparative Physicochemical Properties

To contextualize their efficacy, the table below compares key parameters of common fluorinated surfactants with a standard hydrocarbon surfactant, Sodium Dodecyl Sulfate (SDS). The Critical Micelle Concentration (CMC) is the concentration at which surfactants self-assemble into micelles, and γCMC is the surface tension at that concentration.

| Surfactant | Type | Hydrophobic Chain | CMC (mM) | γCMC (mN/m) |

| Perfluorooctanoic Acid (PFOA) | Anionic | C7F15- | ~9.3 | ~15.5 |

| Perfluorooctanesulfonate (PFOS) | Anionic | C8F17- | ~8.2 | ~17.0 |

| Sodium Dodecyl Sulfate (SDS) | Anionic | C12H25- | ~8.1 | ~39.0 |

Note: Values are approximate and can vary with temperature, pH, and ionic strength.

Part 2: Mechanism of Action at Interfaces

The potent surface activity of fluorinated surfactants is a direct result of the weak intermolecular van der Waals forces between fluorocarbon chains.[2] This allows them to pack efficiently at interfaces, leading to a more significant disruption of the cohesive energy of water compared to their hydrocarbon counterparts.

2.1 Air-Water Interface

At the air-water interface, fluorinated surfactant molecules orient themselves with their hydrophilic heads in the water and their fluorocarbon tails directed towards the air. This arrangement breaks the hydrogen bonding network of water at the surface, drastically lowering the surface tension.[1] Their efficiency is such that very low concentrations are needed to achieve this effect.[5][7]

Caption: Orientation of FS at the air-water interface.

2.2 Solid-Liquid Interface

The adsorption of fluorinated surfactants onto solid surfaces is governed by a combination of forces, including electrostatic interactions, hydrophobic interactions, hydrogen bonding, and ligand exchange.[8][9]

-

Electrostatic Interactions: Anionic surfactants will readily adsorb to positively charged surfaces, and vice versa. This interaction is highly dependent on the pH of the solution and the point of zero charge of the mineral surface.[8]

-

Hydrophobic Interactions: Even on surfaces with repulsive electrostatic charges, the strong hydrophobicity of the fluorocarbon tail can drive adsorption onto hydrophobic patches of the surface.[8] For example, fluorosurfactants adsorb onto the hydrophobic siloxane regions of silica.[8]

Experimental Protocol: Measuring Adsorption with Quartz Crystal Microbalance (QCM-D)

-

System Preparation: Mount a sensor crystal with the desired surface chemistry (e.g., silica, gold) in the QCM-D flow module.

-

Baseline Establishment: Flow a pure buffer solution over the sensor surface until a stable frequency (f) and dissipation (D) baseline is achieved. The frequency relates to mass adsorbed, and dissipation relates to the viscoelasticity of the adsorbed layer.

-

Surfactant Injection: Introduce a solution of the fluorinated surfactant at a known concentration into the flow cell.

-

Monitor Adsorption: Record the changes in frequency (Δf) and dissipation (ΔD) in real-time as the surfactant adsorbs to the surface. A decrease in frequency indicates mass uptake.

-

Rinsing Step: Re-introduce the pure buffer to remove any loosely bound surfactant molecules and quantify the irreversibly adsorbed layer.

-

Data Analysis: Use the Sauerbrey equation (for rigid films) or more complex viscoelastic modeling to convert Δf into adsorbed mass per unit area (ng/cm²). Repeat for a range of concentrations to construct an adsorption isotherm.

2.3 Micellization

Above the CMC, fluorinated surfactant monomers in a bulk aqueous solution self-assemble into spherical or cylindrical aggregates called micelles.[10] This process is entropically driven; by sequestering the hydrophobic tails away from water, the ordered structure of water molecules surrounding the tails is disrupted, leading to an increase in the overall entropy of the system. In mixed systems with hydrocarbon surfactants, the lipophobicity of the fluorocarbon tail can lead to the formation of two distinct types of micelles—one rich in fluorinated surfactants and the other in hydrocarbon surfactants—due to antagonistic interactions.[11][12]

Caption: Diagram of a fluorinated surfactant micelle.

Part 3: Interactions with Biological Systems

The unique properties of fluorinated surfactants lead to complex and often advantageous interactions with biological macromolecules, which is of particular interest in drug development and structural biology.

3.1 Protein-Surfactant Interactions

Studies have shown that fluorinated surfactants generally exhibit stronger interactions with proteins compared to their hydrogenated counterparts.[13][14][15] This can be attributed to the specific interactions between the fluorocarbon chain and hydrophobic patches on the protein surface.

For membrane proteins, which are notoriously difficult to study due to their insolubility in aqueous environments, fluorinated and hemifluorinated surfactants serve as powerful tools.[16] Because of their lipophobicity, they do not readily extract proteins from membranes like traditional detergents.[16][17] However, once a membrane protein is solubilized by a conventional detergent, it can be transferred into a fluorinated surfactant solution. This environment often enhances the protein's long-term stability, preventing aggregation and preserving its native-like structure, which is critical for structural determination and functional assays.[16][18]

Caption: Workflow for membrane protein stabilization using FS.

3.2 Interactions with Cell Membranes

A key mechanistic aspect of fluorinated surfactants is their poor miscibility with the hydrogenated acyl chains of lipids in biological membranes.[16][17] This lipophobicity means that, unlike hydrocarbon surfactants which can easily intercalate into and disrupt lipid bilayers, fluorinated surfactants are not potent detergents and are generally non-cytolytic at working concentrations.[16][19]

Paradoxically, this property can be exploited for cellular delivery. The strong tendency of the fluoroalkyl chain to avoid water drives its adsorption onto the cell surface.[19] However, the limited miscibility between the fluorocarbon tail and the phospholipid bilayer minimizes the fusion of the surfactant complex with the membrane. This can facilitate efficient cellular uptake of the surfactant and any associated cargo via endocytosis, without causing immediate membrane lysis.[19]

Caption: FS vs. Hydrocarbon Surfactant membrane interaction.

Part 4: Toxicological Mechanisms and Considerations

The same chemical stability that makes fluorinated surfactants so useful also makes them environmentally persistent.[20][21] The C-F bond is highly resistant to biotic and abiotic degradation, leading to their classification as "persistent organic pollutants" (POPs).[21][22]

4.1 Bioaccumulation and Systemic Transport

Once in the body, fluorinated surfactants, particularly long-chain variants like PFOA and PFOS, can have long biological half-lives.[23] They readily bind to proteins in the blood, most notably human serum albumin (HSA), which facilitates their transport and distribution throughout the body.[24] This binding can lead to accumulation in well-perfused organs like the liver and kidneys.[21][24]

4.2 Molecular Mechanisms of Toxicity

The precise molecular mechanisms of PFAS toxicity are still under active investigation, but several pathways have been implicated:

-

Protein Binding: By binding to proteins like HSA and cytochrome P450 enzymes, PFAS can potentially interfere with the transport and metabolism of endogenous substances like fatty acids and hormones.[24]

-

Nuclear Receptor Activation: Some PFAS have been shown to activate nuclear receptors such as peroxisome proliferator-activated receptor-alpha (PPARα), which plays a role in lipid metabolism.[25] This can disrupt normal metabolic pathways.[23]

-

Endocrine Disruption: There is evidence that exposure to certain PFAS is associated with altered thyroid function and can interfere with reproductive hormones.[22][23][26]

Data Presentation: Summary of Associated Health Effects

Epidemiological studies have linked exposure to certain PFAS with a variety of adverse health outcomes.[23]

| Health System | Associated Effects of PFOA/PFOS Exposure |

| Hepatic | Liver disease, elevated liver enzymes, high cholesterol.[21][23] |

| Metabolic | Lipid and insulin dysregulation, increased uric acid.[22][23] |

| Renal | Kidney disease and kidney cancer.[21][23] |

| Immune | Altered immune function, decreased vaccination response.[21][23][27] |

| Reproductive | Adverse reproductive outcomes, reduced fertility.[23][26][28] |

| Developmental | Low birth weight, developmental delays.[23][28] |

Part 5: Conclusion and Future Perspectives

The mechanism of action of fluorinated surfactants is a multifaceted topic rooted in the unique chemistry of the carbon-fluorine bond. Their superior ability to reduce surface tension and their unusual lipophobicity make them invaluable in specialized applications, from high-performance coatings to the stabilization of membrane proteins for drug discovery.[17][29] However, their environmental persistence and potential for bioaccumulation and toxicity present significant challenges.[20][22]

Future research must focus on two parallel tracks: 1) deepening the understanding of the molecular toxicology of existing legacy and emerging PFAS to better assess health risks, and 2) the rational design of next-generation fluorinated surfactants. These new molecules should aim to retain the desirable performance characteristics while incorporating features, such as ether or ester linkages, that allow for controlled degradation in the environment, thereby breaking the cycle of persistence.[11]

References

-

Fenton, S. E., et al. (2021). Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research. Environmental Health Perspectives, 129(8), 087005. [Link]

-

Lu, Y., et al. (2007). Protein-surfactant interaction: differences between fluorinated and hydrogenated surfactants. Journal of Colloid and Interface Science, 315(1), 329-335. [Link]

-

Zhang, Y., et al. (2023). Per- and poly-fluoroalkyl substances (PFAS) and human health: a review of exposure routes and potential toxicities across the lifespan. Environmental Toxicology and Chemistry, 42(5), 955-973. [Link]

-

(PDF) Analysis on the Toxicology of Per-/polyfluoro Alkyl Substances (PFAS). (n.d.). ResearchGate. [Link]

-

Characteristics And Applications Of Fluorosurfactants. (n.d.). Calaméo. [Link]

-

Lu, Y., et al. (2007). Protein-surfactant interaction: Differences between fluorinated and hydrogenated surfactants. Request PDF. [Link]

-

Current understanding of perfluoroalkyl acid toxicology. (2012). J-Stage. [Link]

-

Paul, A., et al. (2020). Fluorinated Surfactant Adsorption on Mineral Surfaces: Implications for PFAS Fate and Transport in the Environment. Molecules, 25(21), 5009. [Link]

-

Popot, J. L., et al. (2009). Fluorinated and hemifluorinated surfactants as alternatives to detergents for membrane protein cell-free synthesis. Biochemical Society Transactions, 37(Pt 4), 853-857. [Link]

-

Features of Fluorosurfactants. (n.d.). Sunoit Chemicals. [Link]

-

Surfactant-driven modifications in protein structure. (2023). Soft Matter. [Link]

-

Modeling the Micellization Behavior of Surfactants Having Increased Chemical Complexity, Including Fluorosurfactants and Fluorocarbon. (n.d.). MIT. [Link]

-

Wang, Y., et al. (2022). Physicochemical Properties of Aqueous Film-Forming Foams Based on Short Fluorocarbon Surfactant-Graft Hydrophilic Functional Groups. ACS Omega, 7(44), 40045-40054. [Link]

-

Berr, S. S., et al. (2006). Mixed Micelles of Fluorinated and Hydrogenated Surfactants. Journal of the American Chemical Society, 128(23), 7692-7698. [Link]

-

Tiberg, F., et al. (2000). Mixed Adsorption of Fluorinated and Hydrogenated Surfactants. Langmuir, 16(14), 5874-5880. [Link]

-

Fluorosurfactant suppliers and manufacturers from India. (n.d.). Geocon Products. [Link]

-

Blake, B. E., & Fenton, S. E. (2020). A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction. Toxicological Sciences, 178(2), 209-231. [Link]

-

Fluorosurfactant Market Insights: Applications Driving Growth And Innovation. (n.d.). LinkedIn. [Link]

-

Fluorosurfactants. (n.d.). Bernd Schwegmann GmbH. [Link]

-

Micellization of fluorinated amphiphiles. (n.d.). ResearchGate. [Link]

-

Formation and structural features of micelles formed by surfactin homologues. (2023). Frontiers in Bioengineering and Biotechnology. [Link]

-

Controlling the Self-Assembly of Perfluorinated Surfactants in Aqueous Environments. (2021). Physical Chemistry Chemical Physics. [Link]

-

Guttman, M., et al. (2010). Interactions of Fluorinated Surfactants with Diphtheria Toxin T-Domain: Testing New Media for Studies of Membrane Proteins. Biophysical Journal, 99(5), 1476-1485. [Link]

-

Wang, Y., et al. (2022). Physicochemical Properties of Aqueous Film-Forming Foams Based on Short Fluorocarbon Surfactant-Graft Hydrophilic Functional Groups. ACS Omega. [Link]

-

Wang, M., et al. (2018). The fluorination effect of fluoroamphiphiles in cytosolic protein delivery. Nature Communications, 9(1), 1433. [Link]

-

Zhang, L., et al. (2024). Adsorption Behavior of Fluorocarbon Surfactants on Polytetrafluoroethylene Surface. Colloids and Interfaces. [Link]

-

Teixeira, S.C.C., et al. (2023). Studies on the Interaction between Model Proteins and Fluorinated Ionic Liquids. International Journal of Molecular Sciences, 24(2), 1018. [Link]

-

Predicting interfacial tension and adsorption at fluid-fluid interfaces for mixtures of PFAS and/or hydrocarbon surfactants. (n.d.). ACS Publications. [Link]

-

Fluorinated Surfactant Adsorption on Mineral Surfaces: Implications for PFAS Fate and Transport in the Environment. (n.d.). OUCI. [Link]

-

[논문]Protein-surfactant interaction: Differences between fluorinated and hydrogenated surfactants. (n.d.). 한국과학기술정보연구원. [Link]

-

Environmental impacts, exposure pathways, and health effects of PFOA and PFOS. (n.d.). OUCI. [Link]

-

Fluorinated Surfactants. (n.d.). Orion Fire Engineering. [Link]

-

Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. (n.d.). ResearchGate. [Link]

-

Impacts of Perfluorinated Compounds on Human Health. (2015). Bulletin of Environment, Pharmacology and Life Sciences. [Link]

-

Potential human health effects of perfluorinated chemicals (PFCs). (2010). National Collaborating Centre for Environmental Health. [Link]

-

Chemistry, Properties, and Uses of Commercial Fluorinated Surfactants. (n.d.). OUCI. [Link]

-

Breyton, C., et al. (2021). Glucose-Based Fluorinated Surfactants as Additives for the Crystallization of Membrane Proteins: Synthesis and Preliminary Physical–Chemical and Biochemical Characterization. ACS Omega, 6(38), 24911-24922. [Link]

-

Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). (2016). US EPA. [Link]

-

Lee, Y. M., & Kim, S. A. (2017). Potential health effects of emerging environmental contaminants perfluoroalkyl compounds. Journal of the Korean Society of Food Science and Nutrition, 46(1), 1-10. [Link]

-

Breyton, C., et al. (2021). Glucose-Based Fluorinated Surfactants as Additives for the Crystallization of Membrane Proteins: Synthesis and Preliminary Physical–Chemical and Biochemical Characterization. ACS Omega. [Link]

-

Fluorinated Surfactant. (n.d.). Shaanxi Surface Source Co., Ltd. [Link]

-

Characteristics and application fields of fluorinated surfactants. (n.d.). SOOMIT. [Link]

-

Malik, S., & Kamal, M. S. (2022). Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications. Advances in Colloid and Interface Science, 303, 102634. [Link]

Sources

- 1. Characteristics and application fields of fluorinated surfactants - SHIJIAZHUANG CITY HORIZON CHEMICAL INDUSTRY CO.,LTD [horizonadmixtures.com]

- 2. Calaméo - Characteristics And Applications Of Fluorosurfactants [calameo.com]

- 3. Fluorinated surfactants: A review on recent progress on synthesis and oilfield applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orion-fire.com [orion-fire.com]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. Fluorinated Surfactant [heptafluo.com]

- 7. schwegmannnet.de [schwegmannnet.de]

- 8. mdpi.com [mdpi.com]

- 9. Fluorinated Surfactant Adsorption on Mineral Surfaces: Implications for PFAS Fate and Transport in the Environment [ouci.dntb.gov.ua]

- 10. Frontiers | Formation and structural features of micelles formed by surfactin homologues [frontiersin.org]

- 11. web.mit.edu [web.mit.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Protein-surfactant interaction: differences between fluorinated and hydrogenated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Surfactant-driven modifications in protein structure - Soft Matter (RSC Publishing) DOI:10.1039/D5SM00207A [pubs.rsc.org]

- 16. Fluorinated and hemifluorinated surfactants as alternatives to detergents for membrane protein cell-free synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interactions of Fluorinated Surfactants with Diphtheria Toxin T-Domain: Testing New Media for Studies of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Studies on the Interaction between Model Proteins and Fluorinated Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The fluorination effect of fluoroamphiphiles in cytosolic protein delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 22. bepls.com [bepls.com]

- 23. Per- and Polyfluoroalkyl Substance Toxicity and Human Health Review: Current State of Knowledge and Strategies for Informing Future Research - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Current understanding of perfluoroalkyl acid toxicology [jstage.jst.go.jp]

- 26. ccnse.ca [ccnse.ca]